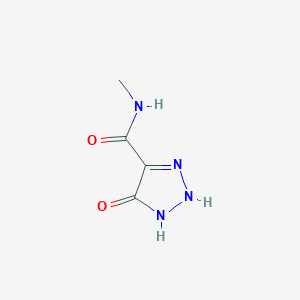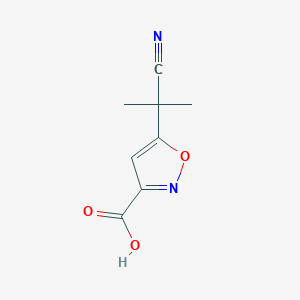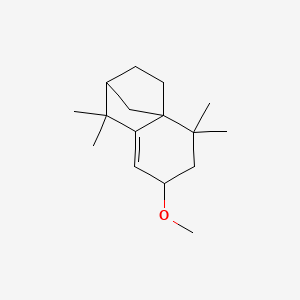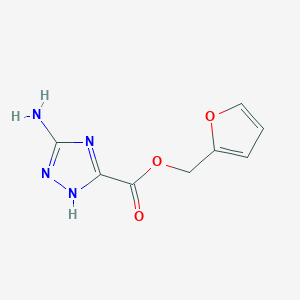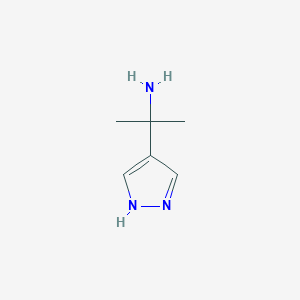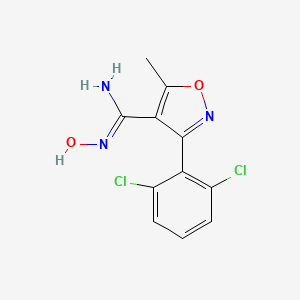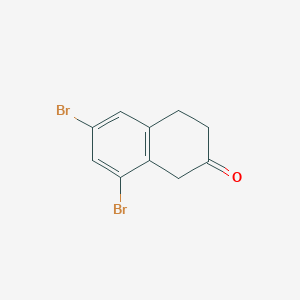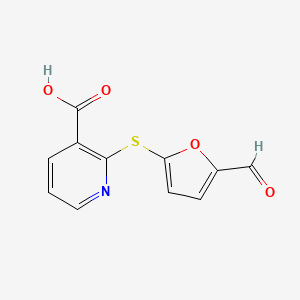![molecular formula C15H11FN2O2 B12870350 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 920978-90-1](/img/structure/B12870350.png)
1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group enhances its chemical properties, making it a valuable compound for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to ensure the scalability and cost-effectiveness of the process. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrole and pyridine rings may also play a role in stabilizing the compound’s interactions with its targets, thereby influencing its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1-(4-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1-(3-Chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
1-(3-Fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electron-withdrawing properties can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .
Propiedades
Número CAS |
920978-90-1 |
|---|---|
Fórmula molecular |
C15H11FN2O2 |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-12-5-1-3-10(7-12)9-18-13(15(19)20)8-11-4-2-6-17-14(11)18/h1-8H,9H2,(H,19,20) |
Clave InChI |
GKALCFDPSCRMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CN2C(=CC3=C2N=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


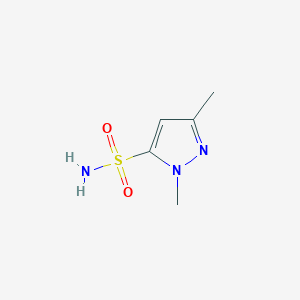
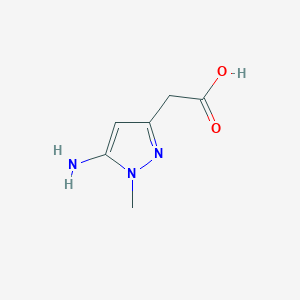
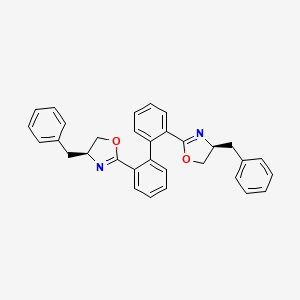
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
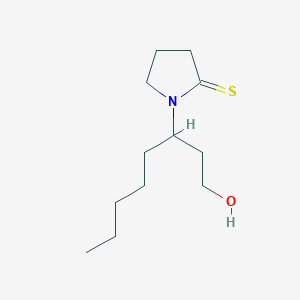
![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
